molecular formula C10H11NO3 B3059648 1-(2-Methoxypyridin-4-YL)cyclopropanecarboxylic acid CAS No. 1060807-03-5

1-(2-Methoxypyridin-4-YL)cyclopropanecarboxylic acid

Cat. No.: B3059648
CAS No.: 1060807-03-5
M. Wt: 193.20
InChI Key: HVWNYPQMLIJPKZ-UHFFFAOYSA-N
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Description

1-(2-Methoxypyridin-4-YL)cyclopropanecarboxylic acid is a chemical compound that belongs to the class of pyridine derivatives. It has gained significant attention in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

The synthetic routes for 1-(2-Methoxypyridin-4-YL)cyclopropanecarboxylic acid typically involve the cyclopropanation of pyridine derivatives. The reaction conditions often include the use of reagents such as diazo compounds and transition metal catalysts. Industrial production methods may involve optimizing these reactions for higher yields and purity .

Chemical Reactions Analysis

1-(2-Methoxypyridin-4-YL)cyclopropanecarboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(2-Methoxypyridin-4-YL)cyclopropanecarboxylic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic effects.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(2-Methoxypyridin-4-YL)cyclopropanecarboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The pathways involved can vary depending on the biological context and the specific activity being studied .

Comparison with Similar Compounds

1-(2-Methoxypyridin-4-YL)cyclopropanecarboxylic acid can be compared with other pyridine derivatives, such as:

  • 2-Methoxypyridine-4-carboxylic acid
  • 4-Methoxypyridine-2-carboxylic acid
  • Cyclopropanecarboxylic acid derivatives

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

1-(2-methoxypyridin-4-yl)cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-14-8-6-7(2-5-11-8)10(3-4-10)9(12)13/h2,5-6H,3-4H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVWNYPQMLIJPKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1)C2(CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40857297
Record name 1-(2-Methoxypyridin-4-yl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060807-03-5
Record name 1-(2-Methoxy-4-pyridinyl)cyclopropanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1060807-03-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Methoxypyridin-4-yl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2-Methoxypyridin-4-YL)cyclopropanecarboxylic acid
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1-(2-Methoxypyridin-4-YL)cyclopropanecarboxylic acid
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1-(2-Methoxypyridin-4-YL)cyclopropanecarboxylic acid
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1-(2-Methoxypyridin-4-YL)cyclopropanecarboxylic acid
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1-(2-Methoxypyridin-4-YL)cyclopropanecarboxylic acid
Reactant of Route 6
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1-(2-Methoxypyridin-4-YL)cyclopropanecarboxylic acid

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